molecular formula C20H24N2O4S B6573571 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide CAS No. 946282-80-0

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide

Katalognummer: B6573571
CAS-Nummer: 946282-80-0
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: NVBULLYAJLNRDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group at the 1-position and a 2-(3-methylphenoxy)acetamide moiety at the 6-position. The 3-methylphenoxy substituent contributes steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and half-life . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., tetrahydroisoquinoline derivatives with acetamide substituents) have demonstrated activity as selective antagonists for receptors such as orexin-1 (OX1R) , suggesting possible therapeutic applications in neurological or metabolic disorders.

Eigenschaften

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-27(24,25)22-11-5-7-16-13-17(9-10-19(16)22)21-20(23)14-26-18-8-4-6-15(2)12-18/h4,6,8-10,12-13H,3,5,7,11,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBULLYAJLNRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide generally involves multiple steps:

  • Formation of the tetrahydroquinoline core: This often starts with the hydrogenation of quinoline under appropriate conditions to yield the tetrahydroquinoline intermediate.

  • Attachment of the ethanesulfonyl group: This can be achieved through sulfonylation using ethanesulfonyl chloride in the presence of a base, like pyridine, under controlled temperature.

  • Incorporation of the acetamide moiety: This typically involves an amidation reaction where a suitable acyl chloride is reacted with an amine group on the tetrahydroquinoline derivative.

  • Addition of the phenoxy group: Through etherification, 3-methylphenol is introduced to the structure using reagents like sodium hydride to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors for efficiency and safety. Catalysts and automated systems help in maintaining precise reaction conditions, optimizing yield and purity.

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation, especially at the quinoline ring, forming N-oxides.

  • Reduction: Possible reduction of the sulfonyl group to sulfide under strong reducing conditions.

  • Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly involving the 3-methyl group or phenoxy positions.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or mCPBA.

  • Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.

  • Substitution: Reagents like sodium hydride for deprotonation followed by an electrophile for substitution.

Major Products Formed

  • Oxidation: N-oxides.

  • Reduction: Sulfide derivatives.

  • Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

The applications of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide span across several domains:

  • Chemistry: Used as a ligand in catalysis and as an intermediate for other complex molecules.

  • Biology: Studied for its potential binding affinity to certain protein targets.

  • Medicine: Investigated for its pharmacological properties, possibly as an anti-inflammatory or antimicrobial agent.

  • Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The compound's mechanism of action varies based on its application but primarily involves interaction with biological macromolecules:

  • Molecular Targets and Pathways: It might act by binding to specific enzymes, receptors, or ion channels, modulating their activity and resulting in therapeutic effects. The sulfonyl and acetamide groups can play crucial roles in these interactions through hydrogen bonding or ionic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs from the evidence, highlighting substituent variations and their implications:

Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Relevance (if reported) Reference
Target Compound Tetrahydroquinoline 1-Ethanesulfonyl; 6-(2-(3-methylphenoxy)acetamide) ~418.5 (est.) Not reported
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-acetamido-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (28a) Tetrahydroisoquinoline 1-(3,4-Dimethoxyphenyl)methyl; 6-acetamido; 2-benzylcarbamoyl ~579.6 (est.) OX1R antagonism (selectivity implied)
N-{2-[(Benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}hexanamide (28b) Tetrahydroisoquinoline 1-(3,4-Dimethoxyphenyl)methyl; 6-hexanamide; 2-benzylcarbamoyl ~647.8 (est.) Enhanced lipophilicity
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide (G502-0095) Tetrahydroquinoline 1-Furan-2-carbonyl; 6-(2-(4-methoxyphenyl)acetamide) 390.44 Not reported (structural analog)
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (20) Tetrahydroisoquinoline 1-(3,4-Dimethoxyphenyl)methyl; 6-methoxy; 7-[2-(piperidin-1-yl)ethoxy] ~733.9 (est.) OX1R antagonism (24% yield; selective)
Goxalapladib (CAS-412950-27-7) Naphthyridine-acetamide hybrid Complex substituents (trifluoromethyl biphenyl, difluorophenyl ethyl, methoxyethyl piperidinyl) 718.80 Atherosclerosis treatment (clinical candidate)

Key Comparative Insights

Substituent Effects on Receptor Selectivity The target compound’s ethanesulfonyl group distinguishes it from analogs with 3,4-dimethoxyphenylmethyl (e.g., 28a, 20) or furan-carbonyl (e.g., G502-0095) substituents at the 1-position. The 3-methylphenoxy substituent in the target compound differs from the 4-methoxyphenyl group in G502-0093. The methyl group at the 3-position may reduce steric hindrance compared to para-substituted analogs, possibly favoring interactions with hydrophobic receptor pockets .

Impact of Lipophilicity and Solubility Compounds with long alkyl chains (e.g., 28b, hexanamide) exhibit higher molecular weights (~647.8) and increased lipophilicity, which may limit aqueous solubility but enhance membrane permeability. In contrast, goxalapladib’s trifluoromethyl and naphthyridine moieties contribute to high molecular weight (718.80) and complexity, aligning with its clinical development for atherosclerosis .

Synthetic Accessibility The target compound’s synthesis likely involves sulfonylation of a tetrahydroquinoline precursor followed by acetamide coupling, analogous to methods in and (e.g., BOP-mediated amidation). However, the ethanesulfonyl group may require specialized reagents compared to the dimethoxyphenylmethyl or furan-carbonyl groups in analogs . Yields for structurally complex analogs (e.g., 20 in ) are often low (24%), suggesting challenges in scaling the target compound’s synthesis without optimization .

Research Findings and Implications

While direct pharmacological data for the target compound are absent, insights from analogs suggest:

  • Potential Therapeutic Targets: Tetrahydroquinoline/isoquinoline derivatives with acetamide substituents frequently target neurotransmitter receptors (e.g., OX1R) or enzymes involved in lipid metabolism . The ethanesulfonyl group may confer selectivity for sulfonylurea receptors or kinases.
  • Optimization Opportunities : Introducing polar groups (e.g., pyridine or piperazine) at the 7-position, as seen in , could enhance solubility without compromising affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.